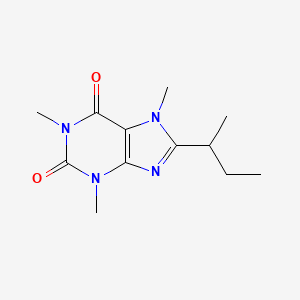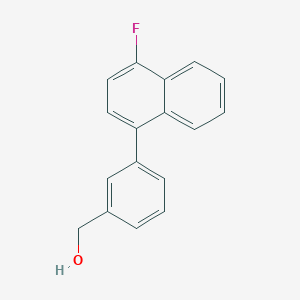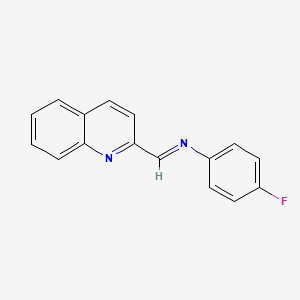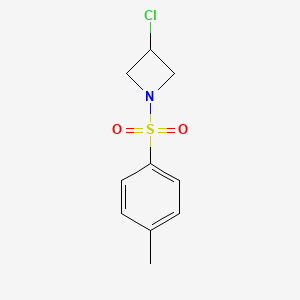
6-Chloro-9-cycloheptyl-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-cycloheptyl-9H-purine is a chemical compound with the molecular formula C12H15ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids. The presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position distinguishes this compound from other purine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction yields 6-chloropurine, which can then be further reacted with cycloheptyl halides under appropriate conditions to introduce the cycloheptyl group at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-cycloheptyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-9-cycloheptyl-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Alkylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation reactions, forming N-alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation Reactions: Alkyl halides and alkylating agents are commonly used, with reaction conditions involving the use of solvents like acetonitrile and bases such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cycloheptyl-9H-purine, while oxidation reactions can produce oxidized purine derivatives.
Applications De Recherche Scientifique
6-Chloro-9-cycloheptyl-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 6-Chloro-9-cycloheptyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it can interact with viral proteins, inhibiting viral replication and providing antiviral activity .
Comparaison Avec Des Composés Similaires
6-Chloro-9-cycloheptyl-9H-purine can be compared with other similar compounds, such as:
6-Chloropurine: This compound has a similar structure but lacks the cycloheptyl group at the 9th position.
9-Cycloheptyl-9H-purine: This compound lacks the chlorine atom at the 6th position. It is studied for its potential biological activities and as an intermediate in organic synthesis.
2,6,9-Trisubstituted Purine Derivatives: These compounds have substitutions at the 2nd, 6th, and 9th positions and are studied for their antitumor and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6961-62-2 |
|---|---|
Formule moléculaire |
C12H15ClN4 |
Poids moléculaire |
250.73 g/mol |
Nom IUPAC |
6-chloro-9-cycloheptylpurine |
InChI |
InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
Clé InChI |
LWLHORDRKKHLNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)



![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)





